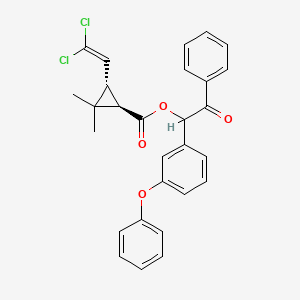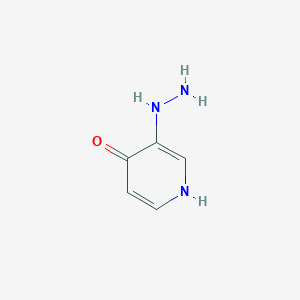
3-Hydrazinylpyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydrazinylpyridin-4(1H)-one is a heterocyclic compound that contains both a pyridine ring and a hydrazine functional group. Compounds of this nature are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinylpyridin-4(1H)-one typically involves the reaction of a pyridine derivative with hydrazine. One common method is the condensation of 4-pyridone with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an aqueous or alcoholic solvent, and the product is isolated by crystallization or extraction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydrazinylpyridin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo or azoxy compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield azo compounds, while reduction could produce piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Hydrazinylpyridin-4(1H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The hydrazine group could form covalent bonds with target proteins, leading to changes in their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydrazinylpyridine: Similar structure but lacks the ketone group.
3-Aminopyridine: Contains an amino group instead of a hydrazine group.
4-Pyridone: Lacks the hydrazine group but has a similar pyridine ring structure.
Uniqueness
3-Hydrazinylpyridin-4(1H)-one is unique due to the presence of both the hydrazine and ketone functional groups, which confer distinct reactivity and potential biological activity. This combination allows for a wide range of chemical transformations and applications that might not be possible with similar compounds.
Propiedades
Número CAS |
785012-09-1 |
|---|---|
Fórmula molecular |
C5H7N3O |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
3-hydrazinyl-1H-pyridin-4-one |
InChI |
InChI=1S/C5H7N3O/c6-8-4-3-7-2-1-5(4)9/h1-3,8H,6H2,(H,7,9) |
Clave InChI |
UPXLEFAAZVPVRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC=C(C1=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



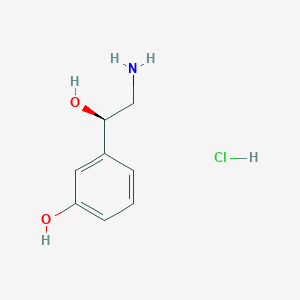
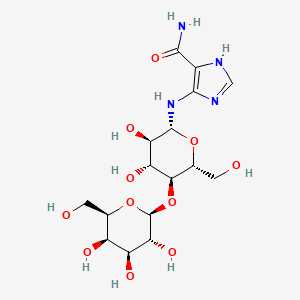
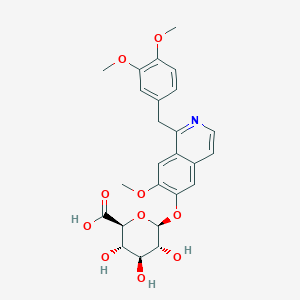

![Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate](/img/structure/B13850039.png)
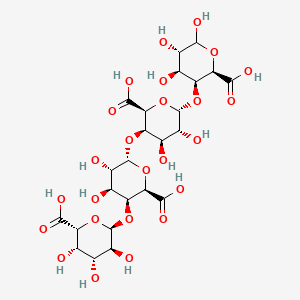

![6-benzyl-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13850053.png)



